molecular formula C18H13FN2O4 B4635896 N-[(Z)-3-(3-fluoroanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

N-[(Z)-3-(3-fluoroanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

Cat. No.: B4635896
M. Wt: 340.3 g/mol
InChI Key: BTKCUQOWFGVZKY-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Z)-3-(3-fluoroanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a fluoroanilino group, a furan ring, and a carboxamide group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-3-(3-fluoroanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Fluoroanilino Intermediate: The reaction begins with the nitration of aniline to form 3-fluoroaniline.

    Coupling with Furan-2-carboxylic Acid: The 3-fluoroaniline is then coupled with furan-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of the Enone Intermediate: The resulting product is then subjected to a Claisen condensation reaction with furan-2-carboxaldehyde to form the enone intermediate.

    Final Coupling: The enone intermediate is finally coupled with another molecule of furan-2-carboxylic acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-3-(3-fluoroanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoroanilino group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted anilines or thiols.

Scientific Research Applications

N-[(Z)-3-(3-fluoroanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(Z)-3-(3-fluoroanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-3-(3-fluoroanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
  • N-[(Z)-3-(4-fluoroanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

Uniqueness

N-[(Z)-3-(3-fluoroanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity compared to its analogs

Properties

IUPAC Name

N-[(Z)-3-(3-fluoroanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O4/c19-12-4-1-5-13(10-12)20-17(22)15(11-14-6-2-8-24-14)21-18(23)16-7-3-9-25-16/h1-11H,(H,20,22)(H,21,23)/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKCUQOWFGVZKY-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)NC(=O)/C(=C/C2=CC=CO2)/NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(Z)-3-(3-fluoroanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[(Z)-3-(3-fluoroanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.